
2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile, also known as 4-chloro-N-(2-methoxyanilino)acrylonitrile, is a synthetic molecule used in scientific research. It is an organic compound with a molecular formula of C10H10ClN2O. This molecule is used to study the biochemical and physiological effects of different compounds and is often used as a model compound to study the effects of different drugs.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Heterocycles
"2-(4-Chlorophenyl)-3-(2-methoxyanilino)acrylonitrile" and its derivatives are utilized in the synthesis of bioactive heterocycles, important for pharmaceutical applications. For instance, derivatives synthesized through base-catalyzed reactions have been studied for their crystal structures, highlighting their potential in constructing heterocyclic compounds with biological activity (Kavitha et al., 2006), (Naveen et al., 2006).
Polymeric Protecting Groups
Research on polymeric protecting groups involves the synthesis of compounds related to "this compound," providing insights into the development of novel polymeric amino protecting groups. These studies explore the kinetics of deprotection and the application of these polymers in protecting amino groups during synthetic procedures (Gormanns & Ritter, 1994).
Photopolymerization Technologies
The compound and its analogs have been explored for their roles in photopolymerization processes. For example, certain derivatives serve as photoinitiators for free radical photopolymerization under near UV or visible LED irradiation, demonstrating their potential in novel photopolymerization technologies. These investigations provide valuable insights into the optimization of photoinitiating systems for various polymerization applications (Zhang et al., 2014).
Organic Solar Cells
"this compound" derivatives have also been synthesized and characterized for potential applications in organic solar cells. Studies focus on their optical, electronic properties, and photovoltaic performance, highlighting their utility as electron acceptors in bulk heterojunction organic solar cells. This research opens new avenues for the use of acrylonitrile derivatives in renewable energy technologies (Kazici et al., 2016).
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-methoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-16-5-3-2-4-15(16)19-11-13(10-18)12-6-8-14(17)9-7-12/h2-9,11,19H,1H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSCXBYWQNWLHX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

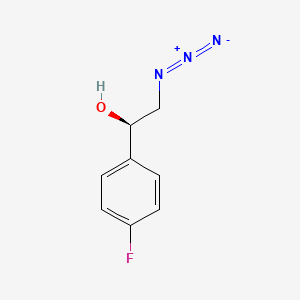
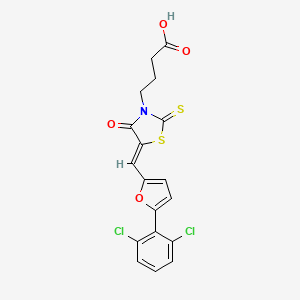
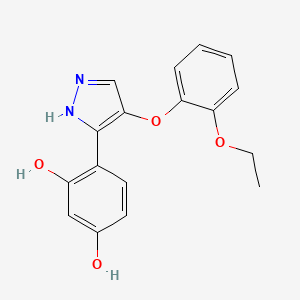
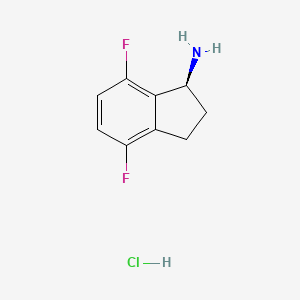
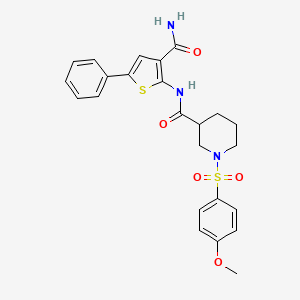
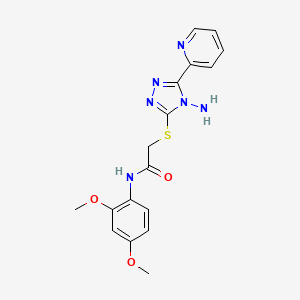
![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)
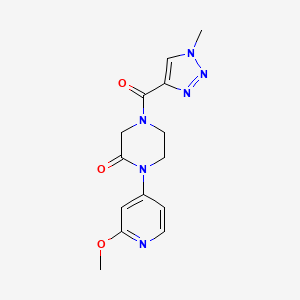
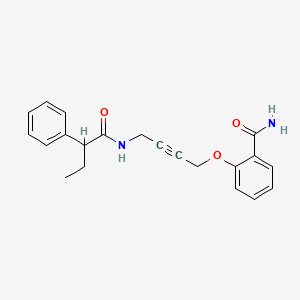
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(4-ethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2956613.png)
![[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2956616.png)
![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)
